molecular formula C7H4BF2NO6 B2429693 4-Carboxy-3,5-difluoro-2-nitrophenylboronic acid CAS No. 2377611-44-2

4-Carboxy-3,5-difluoro-2-nitrophenylboronic acid

Cat. No. B2429693
CAS RN: 2377611-44-2
M. Wt: 246.92
InChI Key: HJNATQFOBCZWAN-UHFFFAOYSA-N
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Description

4-Carboxy-3,5-difluoro-2-nitrophenylboronic acid, also known as CF3DNPB, is an organic compound of scientific interest . It has a molecular weight of 246.92 . The IUPAC name for this compound is 4-borono-2,6-difluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C7H4BF2NO6 . The InChI code for this compound is 1S/C7H4BF2NO6/c9-3-1-2 (8 (14)15)6 (11 (16)17)5 (10)4 (3)7 (12)13/h1,14-15H, (H,12,13) .


Chemical Reactions Analysis

Boronic acids, such as this compound, are often used in Suzuki–Miyaura coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds .


Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in a refrigerated environment .

Scientific Research Applications

Vibrational Studies and Structural Insights

The structural and vibrational properties of 4-Carboxy Phenylboronic acid, a related compound, have been extensively studied. This research is significant for understanding the intermolecular hydrogen bonding and the conformational energy of these compounds, which is crucial for developing functionalized derivatives (Dikmen & Alver, 2021).

Application in Nanotechnology

A specific application in nanotechnology involves the use of 3-carboxy-5-nitrophenylboronic acid as a linker in the development of functionalized mesoporous silica nanoparticles. These nanoparticles, capped with fluorescence-conjugated cyclodextrin, demonstrate excellent acid sensitivity and potential for controlled drug delivery and imaging in biomedical applications (Chen et al., 2015).

Optical Modulation in Carbon Nanotubes

Phenylboronic acids, including derivatives similar to 4-Carboxy-3,5-difluoro-2-nitrophenylboronic acid, have been used to modulate the optical properties of single-walled carbon nanotubes. This application is vital for developing advanced materials for saccharide recognition and other sensing applications (Mu et al., 2012).

Specific Reduction of Fructose

Boronic acids, including 3-carboxy-5-nitrophenylboronic acid, have been explored for their potential in the specific reduction of fructose in food matrices. This application is significant in food technology, offering a way to alter sugar composition in natural products (Pietsch & Richter, 2016).

Solvent-Dependent Behavior Analysis

Studies have been conducted on the solvent-dependent behavior of 4-carboxy phenylboronic acid, providing insights into its structural properties in different solvents. This research is critical for understanding the adaptability and application of these compounds in various chemical environments (Dikmen, Alver, & Parlak, 2018).

Drug Delivery Systems

The use of 3-carboxy-5-nitrophenylboronic acid in creating pH-responsive drug delivery systems has been explored. These systems can efficiently load and release drugs in response to specific pH conditions, showing potential for targeted cancer therapy (Zhao et al., 2014).

properties

IUPAC Name

4-borono-2,6-difluoro-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF2NO6/c9-3-1-2(8(14)15)6(11(16)17)5(10)4(3)7(12)13/h1,14-15H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNATQFOBCZWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)O)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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